molecular formula C12H7BrO B031776 2-Bromodibenzofuran CAS No. 86-76-0

2-Bromodibenzofuran

Cat. No. B031776
CAS RN: 86-76-0
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromodibenzofuran derivatives has been explored through various methods, including a protecting group-free divergent synthesis approach which allows for the efficient creation of 2-bromo-6-hydroxybenzofurans. This method facilitates the synthesis of several benzofuran-based natural products using a one-pot strategy, highlighting its efficiency and versatility (Sivaraman et al., 2019). Additionally, 3-bromo-2-phenylbenzofuran has been synthesized through Sonogashira cross-coupling reactions, showcasing the adaptability of bromobenzofurans to various synthetic pathways (Shu, 2011).

Molecular Structure Analysis

The molecular structure of 2-bromodibenzofuran is characterized by the presence of a bromine atom attached to the benzofuran ring, which plays a crucial role in its chemical behavior and reactivity. This structure is foundational for further chemical transformations and applications in synthesis.

Chemical Reactions and Properties

2-Bromodibenzofuran undergoes various chemical reactions, including regioselective bromocyclization, which demonstrates its reactivity and potential for creating diverse heterocyclic compounds. The synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids highlights its utility in constructing heterocycles with significant biological activity (Zheng et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of 2-bromodibenzofuran were not highlighted in the available literature, the physical properties of such compounds generally include melting points, boiling points, and solubility characteristics, which are critical for their application in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of 2-bromodibenzofuran, including its reactivity with nucleophiles and electrophiles, its participation in coupling reactions, and its use as an intermediate in organic synthesis, have been extensively studied. Its role in facilitating the synthesis of benzofuran derivatives through intramolecular cyclization and its application in creating bioactive molecules underscore its importance in chemical research and pharmaceutical development (Furst et al., 2020).

Scientific Research Applications

  • Organic Synthesis : 2-Bromo-6-hydroxybenzofurans are versatile intermediates for synthesizing various benzofuran-based natural products and their analogues, as demonstrated in a study by Sivaraman et al. (2019) (Sivaraman et al., 2019).

  • Medicinal Chemistry : Research by Lucas et al. (2021) shows that 2,3-dihydrobenzofurans have been developed as potent, second bromodomain-selective inhibitors with significant in vivo pharmacokinetics in rats and dogs (Lucas et al., 2021). Additionally, compounds synthesized from 2-bromoacetylbenzofuran possess anticonvulsant and anti-inflammatory activities, according to a study by Dawood et al. (2006) (Dawood et al., 2006).

  • Environmental Science : The high-temperature oxidation of 2-bromophenol, a related compound, leads to the production of dibenzo-p-dioxin and various bromodibenzofurans, as found in studies by Evans and Dellinger (2005, 2006) (Evans & Dellinger, 2005) (Evans & Dellinger, 2006).

  • Drug Development : Bromocriptine, an analog, is an approved antidiabetic agent for treating type 2 diabetes with significant effects on postmeal plasma glucose levels and cardiovascular outcomes, as reported by DeFronzo (2011) (DeFronzo, 2011).

  • Pharmacology : Psychoactive substances like 2C-B and Bromo-Dragonfly, which are derived from bromodibenzofurans, are used in neurobiological research and have recreational applications, as indicated in studies by Carmo et al. (2005) and Corazza et al. (2011) (Carmo et al., 2005) (Corazza et al., 2011).

Safety And Hazards

2-Bromodibenzofuran is harmful if swallowed and causes serious eye irritation . It may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJISNQTZDMKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235337
Record name Dibenzofuran, 2-bromo- (8CI)(9CI)
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Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromodibenzofuran

CAS RN

86-76-0
Record name 2-Bromodibenzofuran
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Record name 2-Bromodibenzofuran
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Record name 2-BROMODIBENZOFURAN
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Record name Dibenzofuran, 2-bromo- (8CI)(9CI)
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Record name 2-BROMODIBENZOFURAN
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Record name 2-Bromodibenzofuran
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Synthesis routes and methods I

Procedure details

Bromine (23.8 g, 0.156 mol) in acetic acid (5 g) is added at 50° C. to a solution of dibenzofuran (25 g, 0.149 mol) in acetic acid (230 g). The mixture is then stirred at 50° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into H2O. The orange solid is washed with Na2S2O3 aq. and H2O. The crude product is then purified by recrystallization from toluene/CH2Cl2, wherein the pure product is obtained as a white solid (13% yield).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
230 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
13%

Synthesis routes and methods II

Procedure details

150 g of dibenzofuran (892 millimoles) and 1 liter of acetic acid were placed in a flask, which was then replaced with nitrogen and the contents of which were dissolved under heating. After 188 g of bromine (1.18 moles) were dropped while being occasionally cooled with water, the mixture was stirred for 20 hours under cooling with air. The precipitated crystals were filtrated, washed sequentially with acetic acid and water, and dried under reduced pressure. After the crystals obtained were purified by distillation under reduced pressure, recrystallization from methanol was performed several times to obtain 66.8 g of 2-bromodibenzofuran (yield 31%). The resultant was identified as Intermediate 4 by FD-MS analysis.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, 150 g of dibenzofuran and 1 l of acetic acid were loaded into a 300-ml three-necked flask, and then the contents were dissolved under heat. 188 Grams of bromine were added dropwise to the solution. After that, the mixture was stirred for 20 hours under air cooling. The precipitated crystal was separated by filtration, and was then sequentially washed with acetic acid and water. The washed crystal was dried under reduced pressure. The resultant crystal was purified by distillation under reduced pressure, and was then repeatedly recrystallized with methanol several times. Thus, 66.8 g of 2-bromodibenzofuran were obtained.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

150 g (892 mmol) of dibenzofuran and 1 L of acetic acid were loaded into a flask. Air in the flask was replaced with nitrogen, and dibenzofuran was dissolved in acetic acid under heat. 188 g (1.18 mol) of bromine were dropped to the solution while the solution was sometimes cooled with water. After that, the mixture was stirred for 20 hours while being cooled with air. The precipitated crystal was separated by filtration, washed with acetic acid and water in the stated order, and dried under reduced pressure. The resultant crystal was purified by distillation under reduced pressure. After that, the resultant was repeatedly recrystallized with methanol several times, whereby 66.8 g of 2-bromodibenzofuran were obtained (31% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
188 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromodibenzofuran
Reactant of Route 2
2-Bromodibenzofuran
Reactant of Route 3
Reactant of Route 3
2-Bromodibenzofuran
Reactant of Route 4
2-Bromodibenzofuran
Reactant of Route 5
Reactant of Route 5
2-Bromodibenzofuran
Reactant of Route 6
2-Bromodibenzofuran

Citations

For This Compound
102
Citations
S Xu, T Cao, M Ma, Y Wang - The Journal of Chemical Thermodynamics, 2022 - Elsevier
… 2-bromodibenzofuran as well as its isomers are widely used in the synthesis of organic … Therefore, the production and preparation of high purity 2-bromodibenzofuran has great …
Number of citations: 3 www.sciencedirect.com
H Gilman, W Langham, HB Willis - Journal of the American …, 1940 - ACS Publications
… , 2-bromodibenzofuran reacts with re-butyllithium to give excellent yields of 2-dibenzofuryllithium. Upon protracted refluxing, this RLi compound then metalates 2bromodibenzofuran to …
Number of citations: 31 pubs.acs.org
H Gilman, PRV Ess - Journal of the American Chemical Society, 1939 - ACS Publications
… , by analogy with the formation of 2,8-dibromodibenzofuran from 2-bromodibenzofuran,2 or in the 1- or 3-… prepared by the high temperature amination of 2-bromodibenzofuran.3 Then 2-…
Number of citations: 32 pubs.acs.org
T Yempala, BK Cassels - Synthetic Communications, 2016 - Taylor & Francis
… Here we report an efficient and simple synthesis of compound 8 from 2-bromodibenzofuran (6) (in 65% overall yield), which only required a single chromatographic purification. Efficient …
Number of citations: 4 www.tandfonline.com
H Gilman, J Swislowsky, GE Brown - Journal of the American …, 1940 - ACS Publications
… , 2-bromodibenzofuran reacts with re-butyllithium to give excellent yields of 2-dibenzofuryllithium. Upon protracted refluxing, this RLi compound then metalates 2bromodibenzofuran to …
Number of citations: 5 pubs.acs.org
JG Yu, SY Byeon, SH Han… - Chemistry–A European …, 2017 - Wiley Online Library
… A solution of 1,10-phenanthroline (0.72 g, 4.0 mmol) in DMF (10 mL) was added to a round-bottomed flask containing 2-bromodibenzofuran (2.0 g, 8.0 mmol), 9H-3,9′-bicarbazole (3.2 …
H Gilman, S Avakian - Journal of the American Chemical Society, 1945 - ACS Publications
… However, 2-bromodibenzofuran and 2,8dibromodibenzofuran show no rearrangement in amination by sodamide in liquid ammonia.3 Furthermore, 2-iodo- and 2,8-diiododibenzofuran …
Number of citations: 57 pubs.acs.org
H Gilman, GE Brown, WG Bywater… - Journal of the …, 1934 - ACS Publications
… Nitration of 2-bromodibenzofuran has been reported to yield a mixture … nitration of 2-bromodibenzofuran yielded the same … -nitrodibenzofuran from nitration of 2-bromodibenzofuran, we …
Number of citations: 38 pubs.acs.org
YC Na, JJ Seo, JK Hong - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
… assigned as 1,4-dibromobenzene, dibenzofuran, 2bromodibenzofuran, 2-bromodioxin, 2,8-… The formation of 2-bromodibenzofuran could be explained by either the condensation of 4-…
Number of citations: 13 koreascience.kr
H Gilman, DL Esmay, RK Ingham - Journal of the American …, 1951 - ACS Publications
… found to take place with 2bromodibenzofuran, … The isolation of 2-bromodibenzofuran when diethylene glycol was used as the reaction medium for 2,8-dibromodibenzofuran indicates …
Number of citations: 4 pubs.acs.org

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